molecular formula C18H15ClN4S B3932260 N-(2-Chlorophenyl)-4-{2,7-dimethylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine

N-(2-Chlorophenyl)-4-{2,7-dimethylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine

Cat. No.: B3932260
M. Wt: 354.9 g/mol
InChI Key: BLICEQFBHTWSME-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-4-{2,7-dimethylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiazole ring, an imidazo[1,2-A]pyridine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)-4-{2,7-dimethylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine typically involves multi-step reactions. One common approach is the condensation of 2-chlorobenzaldehyde with 2,7-dimethylimidazo[1,2-A]pyridine-3-amine in the presence of a suitable catalyst. This is followed by cyclization with a thioamide to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) or trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-4-{2,7-dimethylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(2-Chlorophenyl)-4-{2,7-dimethylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-4-{2,7-dimethylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. Additionally, it can interact with DNA, leading to the inhibition of DNA replication and transcription, which is crucial for its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chlorophenyl)-4-{2,7-dimethylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine: shares structural similarities with other heterocyclic compounds such as:

Properties

IUPAC Name

N-(2-chlorophenyl)-4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4S/c1-11-7-8-23-16(9-11)20-12(2)17(23)15-10-24-18(22-15)21-14-6-4-3-5-13(14)19/h3-10H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLICEQFBHTWSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C3=CSC(=N3)NC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Chlorophenyl)-4-{2,7-dimethylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine
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N-(2-Chlorophenyl)-4-{2,7-dimethylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine
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N-(2-Chlorophenyl)-4-{2,7-dimethylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine
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N-(2-Chlorophenyl)-4-{2,7-dimethylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine
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N-(2-Chlorophenyl)-4-{2,7-dimethylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine
Reactant of Route 6
N-(2-Chlorophenyl)-4-{2,7-dimethylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine

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